An In-Depth Technical Guide to D-Galactose-3,5-d2: Synthesis, Characterization, and Applications in Metabolic Research
An In-Depth Technical Guide to D-Galactose-3,5-d2: Synthesis, Characterization, and Applications in Metabolic Research
This guide provides a comprehensive technical overview of D-Galactose-3,5-d2, a deuterated isotopologue of the naturally occurring monosaccharide D-galactose. While a specific CAS number for D-Galactose-3,5-d2 is not publicly cataloged, the parent compound, D-Galactose, is identified by CAS Number 59-23-4 [1][2][3][4][5]. This document is intended for researchers, scientists, and drug development professionals who are leveraging stable isotope-labeled compounds to advance their understanding of biological systems.
The strategic placement of deuterium at the C-3 and C-5 positions of the galactose molecule offers a powerful tool for tracing its metabolic fate and quantifying its flux through various biochemical pathways without the need for radioactive labels[6][]. The increased mass from the deuterium labels allows for clear differentiation from the endogenous, unlabeled counterpart in mass spectrometry-based analyses, providing high-precision data in metabolic studies[8][9][10].
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of D-Galactose-3,5-d2 compared to its unlabeled form. This mass shift is the cornerstone of its utility in quantitative mass spectrometry.
| Property | Value | Source |
| CAS Number | Not available (Parent: 59-23-4) | [1][2][3][4][5] |
| Molecular Formula | C6H10D2O6 | N/A |
| Molecular Weight | ~182.17 g/mol | N/A |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Isotopic Purity | Typically >98% | N/A |
Synthesis of D-Galactose-3,5-d2: A Representative Pathway
The synthesis of specifically labeled sugars like D-Galactose-3,5-d2 is a multi-step process that requires careful selection of protecting groups to ensure deuterium incorporation at the desired positions. The following is a scientifically plausible, representative protocol based on established carbohydrate chemistry principles[11][12][13].
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for D-Galactose-3,5-d2.
Detailed Experimental Protocol
Step 1: Protection of D-Galactose
-
Suspend D-galactose in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This step selectively protects the 1,2 and 6 hydroxyl groups, leaving the 3 and 4 hydroxyls free for subsequent reactions.
-
Quench the reaction with a mild base (e.g., sodium bicarbonate) and filter the mixture.
-
Concentrate the filtrate under reduced pressure and purify the resulting di-protected galactose by column chromatography.
Step 2: Oxidation of Free Hydroxyls
-
Dissolve the protected galactose from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation. The choice of oxidant is critical to selectively oxidize the hydroxyl groups at the C-3 and C-5 positions to ketones without affecting the rest of the molecule.
-
Monitor the reaction by TLC. Upon completion, work up the reaction mixture to isolate the diketone intermediate.
Step 3: Stereoselective Deuteride Reduction
-
Dissolve the diketone intermediate in an appropriate solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of sodium borodeuteride (NaBD4) dropwise. The deuteride will reduce the ketone groups back to hydroxyls, incorporating deuterium at the C-3 and C-5 positions. The stereoselectivity of this reduction is crucial and can be influenced by the choice of solvent and temperature.
-
After the reaction is complete, neutralize the excess reagent and extract the deuterated, protected galactose.
Step 4: Deprotection
-
Dissolve the purified, deuterated intermediate in an aqueous solution of a strong acid, such as trifluoroacetic acid (TFA).
-
Heat the mixture gently to hydrolyze the isopropylidene protecting groups.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid and purify the final product, D-Galactose-3,5-d2, by recrystallization or column chromatography.
Analytical Characterization
The identity and isotopic purity of the synthesized D-Galactose-3,5-d2 must be rigorously confirmed. A combination of analytical techniques is employed for this purpose[14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the disappearance of signals corresponding to the protons at C-3 and C-5. 2H NMR will show signals confirming the presence and location of the deuterium atoms. 13C NMR can also be used to observe isotopic shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the correct molecular weight and isotopic enrichment of the final product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to assess purity[14].
Applications in Research and Drug Development
Isotopically labeled carbohydrates, such as D-Galactose-3,5-d2, are invaluable tools in metabolic research and pharmaceutical development[][].
Metabolic Pathway Tracing
D-Galactose-3,5-d2 can be introduced into cell cultures or administered to animal models to trace the metabolic fate of galactose. The primary metabolic route for D-galactose is the Leloir pathway, which converts it into glucose-1-phosphate, an intermediate in glycolysis[16][17][18][19]. By using a deuterated tracer, researchers can quantify the flux through this pathway and identify any diversions to alternative metabolic routes, such as the formation of galactitol, which can be implicated in certain disease states[17][20].
The Leloir Pathway
Caption: The Leloir pathway for the metabolism of D-Galactose.
Sample Experimental Protocol: Metabolic Flux Analysis in Cell Culture
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Culture cells (e.g., hepatocytes) to mid-log phase in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of D-Galactose-3,5-d2 in place of unlabeled galactose or glucose.
-
Incubate the cells for a defined period (e.g., 2, 4, 8, and 12 hours).
-
At each time point, harvest the cells and quench their metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites using a suitable solvent system.
-
Analyze the cell extracts by LC-MS/MS to identify and quantify the deuterated metabolites of the Leloir pathway (e.g., galactose-1-phosphate-d2, UDP-galactose-d2).
-
By comparing the levels of the labeled and unlabeled metabolites, the rate of galactose metabolism can be determined.
Internal Standard for Quantitative Analysis
Due to its chemical identity with endogenous D-galactose, D-Galactose-3,5-d2 serves as an excellent internal standard for the accurate quantification of D-galactose in biological samples using isotope dilution mass spectrometry[8][]. This is particularly important in clinical diagnostics, such as in the study of galactosemia, a genetic disorder affecting galactose metabolism[18].
Conclusion
D-Galactose-3,5-d2 is a powerful research tool that enables precise and quantitative investigation of galactose metabolism. Its synthesis, while complex, yields a high-purity tracer that can be applied across various research and development areas, from fundamental metabolic studies to the development of novel therapeutics. The ability to trace metabolic pathways non-radioactively provides a significant advantage in terms of safety and the types of studies that can be conducted[6][21][22]. As mass spectrometry techniques continue to advance in sensitivity and resolution, the utility of such stable isotope-labeled compounds will undoubtedly expand.
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